molecular formula C19H22N2O B248292 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide

Cat. No.: B248292
M. Wt: 294.4 g/mol
InChI Key: CNBFEFLOBYVRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Amide Formation: The isoquinoline derivative is then reacted with an appropriate acid chloride or anhydride to form the amide bond. This step often requires the use of a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can significantly improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline ring.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its amide linkage and isoquinoline core provide a versatile scaffold for further functionalization and optimization for various applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C19H22N2O/c1-15-6-2-5-9-18(15)20-19(22)11-13-21-12-10-16-7-3-4-8-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

CNBFEFLOBYVRIK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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